8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H16BrN3 and its molecular weight is 414.306. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological effects
Mode of Action
Quinoline derivatives are known to interact with various cellular targets, leading to changes in cell function . The compound’s bromine and phenyl groups may enhance its ability to interact with its targets, but further studies are needed to confirm this.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . The specific effects of this compound would depend on its specific targets and the pathways it affects.
Biological Activity
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline class, characterized by its unique structural features that enhance its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H16BrN3 with a molecular weight of approximately 414.3 g/mol. The presence of the bromine atom and the methylphenyl group contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H16BrN3 |
Molecular Weight | 414.3 g/mol |
CAS Number | 901263-75-0 |
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. Specific studies have shown that this compound inhibits cancer cell proliferation by targeting various metabolic pathways.
- Mechanism of Action : The compound may interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells. It has been noted for its ability to inhibit specific enzymes involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays.
- Study Findings : In vitro studies demonstrated that this compound significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was observed, indicating a robust anti-inflammatory effect.
Inflammatory Marker | Control Level | Treated Level |
---|---|---|
Nitric Oxide (NO) | High | Low |
iNOS Expression | High | Reduced |
COX-2 Expression | High | Reduced |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
- Results : The compound demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[4,3-c]quinolines, including:
- Anticancer Studies : A study evaluated the effects of various pyrazoloquinoline derivatives on cancer cell lines, highlighting the significant inhibitory effects on cell proliferation.
- Anti-inflammatory Mechanisms : Research focusing on NO production inhibition provided insights into the structural determinants that enhance anti-inflammatory activity.
- Antimicrobial Testing : Various derivatives were tested against standard bacterial strains, showing promising results for future drug development.
Properties
IUPAC Name |
8-bromo-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXDQMDMZVHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.